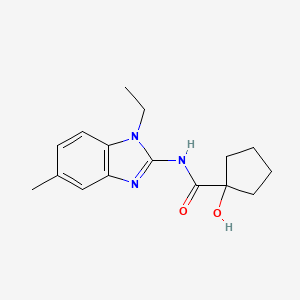![molecular formula C13H26N2O2 B6637921 N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential as a treatment for a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
TAK-659 exerts its anti-tumor effects by selectively inhibiting N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide, a key enzyme in the BCR signaling pathway. N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide is required for the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide, TAK-659 prevents the activation of these signaling pathways, leading to B-cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, TAK-659 has been shown to have other biochemical and physiological effects. For example, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines in response to Toll-like receptor (TLR) activation. This suggests that TAK-659 may have potential as a treatment for autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 as a research tool is its specificity for N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide. Unlike other N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide inhibitors, TAK-659 does not inhibit other kinases in the same family, such as Tec or Itk. This specificity allows researchers to more accurately study the role of N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide in B-cell signaling and function. However, one limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of TAK-659. One area of interest is the use of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties. Finally, further studies are needed to fully understand the potential therapeutic applications of TAK-659 in autoimmune and inflammatory diseases.
Méthodes De Synthèse
The synthesis of TAK-659 has been described in several publications. In one such study, TAK-659 was synthesized via a multi-step process involving the reaction of 2-(1-hydroxyethyl)pyrrolidine with tert-butyl 2-bromoacetate to yield N-tert-butyl-2-(3-bromopropyl)pyrrolidine. Subsequent reaction of this compound with 2-cyanophenylboronic acid in the presence of a palladium catalyst afforded the desired product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide activity and downstream signaling pathways in B-cells, leading to cell death. In vivo studies in mouse models of CLL and NHL have demonstrated that TAK-659 can significantly reduce tumor burden and prolong survival.
Propriétés
IUPAC Name |
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9(12(17)14-13(3,4)5)15-7-6-11(8-15)10(2)16/h9-11,16H,6-8H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOUGBHXDMGPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(C)C(=O)NC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloropyridin-2-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6637839.png)

![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
![1-[2-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-3-methylpyridin-2-one](/img/structure/B6637858.png)
![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)